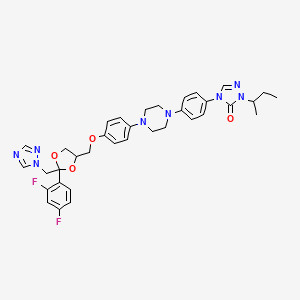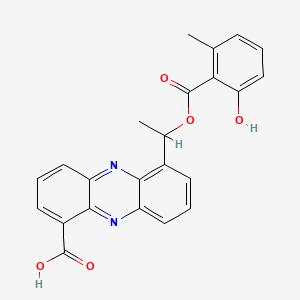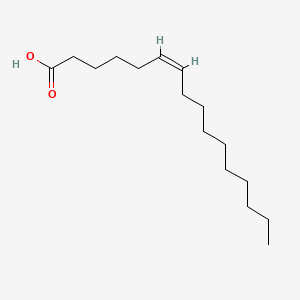![molecular formula C23H29Cl2N3O2 B1681500 3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)
3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-436811 is a synthetic organic compound known for its role as a urotensin-II receptor antagonist. It was initially developed by GlaxoSmithKline, Inc. and is recognized for its potential therapeutic applications in various medical fields . The molecular formula of SB-436811 is C23H29Cl2N3O2, and it has a molecular weight of 450.4 g/mol .
Preparation Methods
The synthesis of SB-436811 involves the preparation of substituted aminoalkoxybenzyl pyrrolidines. The synthetic route includes high throughput screening of the corporate compound collection, leading to the discovery of a novel series of these compounds . The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and research publications .
Chemical Reactions Analysis
SB-436811 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-436811 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of urotensin-II receptor antagonists.
Biology: Employed in research to understand the role of urotensin-II receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to urotensin-II receptor activity.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
SB-436811 exerts its effects by antagonizing the urotensin-II receptor (UTS2R). This receptor is involved in various physiological processes, including cardiovascular function and smooth muscle contraction. By blocking the activity of UTS2R, SB-436811 can modulate these processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
SB-436811 is unique due to its specific antagonistic activity against the urotensin-II receptor. Similar compounds include other urotensin-II receptor antagonists, such as:
Palosuran: Another urotensin-II receptor antagonist with similar therapeutic potential.
KR-36676: A compound with similar receptor antagonistic properties.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications .
Properties
Molecular Formula |
C23H29Cl2N3O2 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C23H29Cl2N3O2/c1-27(2)11-3-13-30-20-7-4-17(5-8-20)15-28-12-10-19(16-28)26-23(29)18-6-9-21(24)22(25)14-18/h4-9,14,19H,3,10-13,15-16H2,1-2H3,(H,26,29)/t19-/m0/s1 |
InChI Key |
AMSSIFVGNFEEFU-IBGZPJMESA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)CN2CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CN(C)CCCOC1=CC=C(C=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-436811; SB 436811; SB436811. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




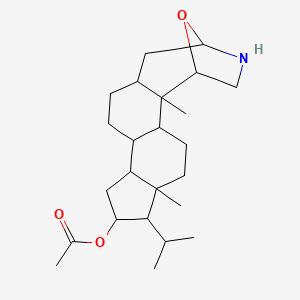

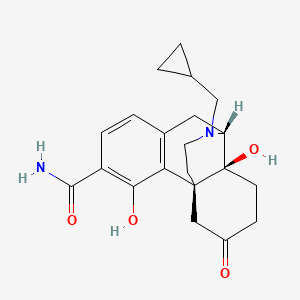
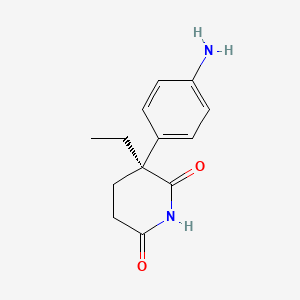
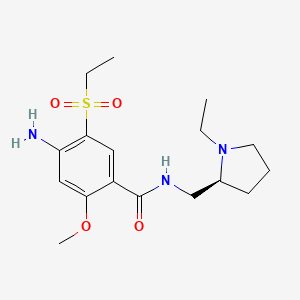
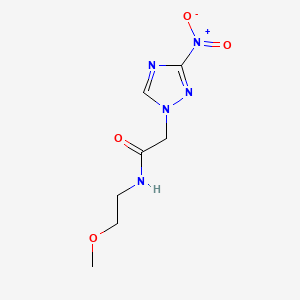
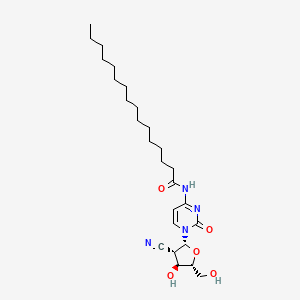
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)

